N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide - 688335-85-5

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Catalog Number: EVT-2519380
CAS Number: 688335-85-5
Molecular Formula: C19H19N3O3S
Molecular Weight: 369.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL)

    Compound Description: HL is a tetra-substituted imidazole synthesized through a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine []. This compound exhibits antioxidant properties and serves as a ligand in the formation of transition metal complexes []. Crystallographic characterization of HL was achieved using SC-XRD [].

(E)-2-((4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)diazenyl)-5-iodobenzoic acid (MPIAIBA)

    Compound Description: MPIAIBA represents a heterocyclic azo dye derived from 4,5-bis(4-methoxyphenyl)imidazole []. This compound acts as a tridentate ligand, coordinating with palladium ions to form complexes exhibiting anticancer activity against the human hepatocellular carcinoma cell line HepG-2 [].

2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide

    Compound Description: This compound is a synthesized acetamide derivative that demonstrates antimicrobial activity against various strains of bacteria and fungi [].

(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide (3)

    Compound Description: Compound 3 is a heterocycle formed by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with 2-acetylbenzofuran in ethanol with hydrochloric acid as a catalyst []. The structure of this compound has been confirmed using NMR and X-ray diffraction [].

    Compound Description: This compound is characterized by a central four-ring system, including a dihydropyrazole ring, that contributes to its crystal structure through π-π interactions [].

(S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (Apremilast)

    Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor [, ]. It was developed from optimizing 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors [].

    Compound Description: These compounds represent a series of substituted omega-[2-(1H-imidazol-1-yl)ethoxy]alkanoic acid derivatives investigated for their ability to inhibit thromboxane synthase []. Among them, Compound 13 emerged as a potent and selective competitive inhibitor of human platelet thromboxane synthase with a Ki value of 9.6 x 10-8 M [].

N-tert-Butyl-2-{2-[2-(4-chlorophenyl)-4-hydroxy-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acetamido}-2-(4-methoxyphenyl)acetamide methanol monosolvate

    Compound Description: This compound, studied through single-crystal X-ray diffraction and Hirshfeld surface analysis, showcases potential biological activity [].

3-(furan-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole

    Compound Description: This pyrazole derivative, synthesized from 1-(furan-2-yl)-3-(4-methoxyphenyl)propane-1,3-dione and hydrazine hydrate, exhibits proton transfer properties in the solid state [, ]. Crystal structure analysis reveals that the proton of the pyrazole group resides at the N1 nitrogen atom [].

Ethyl 1-(4-chlorophenyl)-3-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-2-nitro-2,3,10,10a-tetrahydro-1H,5H-pyrrolo[1,2-b]isoquinoline-10a-carboxylate

    Compound Description: This compound features a complex structure, including pyrrolidine, piperidine, and β-lactam rings []. Its crystal packing is characterized by intermolecular C—H⋯O hydrogen bonds forming dimers [].

1-{(E)-[3-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)propylidene]amino}-3-(2-methylphenyl)urea

    Compound Description: This compound, a non-merohedral twin crystal, features an imidazole ring, a 4-methoxyphenyl group, and a urea moiety []. Its crystal structure reveals the formation of centrosymmetric dimers through N—H⋯N(imidazole) hydrogen bonds [].

2,2,2-trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423)

    Compound Description: AZD-5423 is a novel glucocorticoid receptor agonist, particularly form B, which demonstrates improved absorption compared to form A after inhalation []. This compound holds promise for treating asthma and chronic obstructive pulmonary disease [].

Methyl 3-(4-bromophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-2-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

    Compound Description: This compound includes a pyrrolidine ring, a β-lactam ring, and an indole unit in its structure []. Intramolecular C—H⋯O interactions contribute to its molecular packing, while intermolecular N—H⋯O hydrogen bonds play a role in crystal packing [].

1-(3-Amino-4-morpholino-1H- indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1- carboxamide

    Compound Description: This indazole derivative shows significant inhibitory activity against several cancer cell lines []. It was synthesized by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine [].

Methyl 3-(2-chlorophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

    Compound Description: This compound exhibits a pyrrolidine ring in a twist conformation and a planar β-lactam ring []. Its crystal structure is stabilized by intramolecular C—H⋯Cl and C—H⋯O hydrogen bonds and intermolecular C—H⋯O and N—H⋯O hydrogen bonds [].

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide

    Compound Description: This compound, crystallizing with four independent molecules in the asymmetric unit, exhibits intermolecular N-H⋯O hydrogen bonds and π-π stacking in its crystal structure [].

N-(4-methoxyphenyl)-n-(1,1,1-trifluoro-7-hydroxyhept-4-en-2-yl)acetamide

    Compound Description: This compound serves as a starting material in preparing endoperoxides with antimalarial activity [].

Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-(2-oxo-2H-chromen-6-yl)-2,5-dihydro-1H-pyrrole-3-carboxylate

    Compound Description: This compound is characterized by a central pyrrole ring with various substituents, including a 4-methoxyphenyl group and a chromenone moiety [].

N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide

    Compound Description: This compound features a planar indole ring system and a distorted tetrahedral configuration around the sulfur atom []. Its crystal structure is stabilized by N-H⋯O hydrogen bonds and C-H⋯π interactions [].

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

    Compound Description: These two compounds are potent aromatase inhibitors structurally related to second- and third-generation nonsteroid anti-aromatase compounds []. Their strong inhibitory potency is attributed to molecular flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding [].

(2S)-3-(1H-Indol-3-yl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-N-{[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl}propanamide ((S)-1)

5-(4-Methoxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

    Compound Description: This compound features a pyrazole ring linked to both a pyridine ring and a 4-methoxyphenyl group []. In the crystal structure, molecules are connected by N—H⋯O and N—H⋯S hydrogen bonds, along with weak C—H⋯S, C—H⋯π, and π–π interactions [].

2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol

    Compound Description: This compound is characterized by a central imidazole ring with phenyl substituents and a 4-methoxyphenyl group []. Its crystal structure reveals chains of molecules along the b axis linked by O—H⋯N hydrogen bonds, further connected by C—H⋯O hydrogen bonds to form a two-dimensional network [].

N,N’-bis(3-(4-methoxyphenyl)-1-(thiophen-2-yl)allylidene)-6-phenyl-1,3,5-triazine-2,4-diamine

    Compound Description: This compound is a novel Schiff base synthesized from 2,4-diamino-6-phenyl-1,3,5-triazine and a chalcone derivative. It exhibits potential photoactive properties and has shown significant antimicrobial activity against Klebsiella pneumoniae and Candida albicans [].

Bis(2-pyridyl)-di(4-methoxyphenyl)ethene (KT1)

    Compound Description: KT1 is a ligand used to form complexes with Cu(II), Zn(II), and Cd(II) ions []. These complexes, CuKT1, ZnKT1, and CdKT1, have shown anticancer activity against various cancer cell lines, with CdKT1 exhibiting greater potency than cisplatin [].

(E)-3-(4-Methoxyphenyl)-3-[3-(4-methoxyphenyl)-1H-pyrazol-1-yl]prop-2-enal

    Compound Description: This compound, characterized by a pyrazole ring linked to a propenal unit and two 4-methoxyphenyl groups, forms cyclic dimers and chain motifs in its crystal structure due to weak C—H⋯O and C—H⋯N hydrogen bonds [].

5-Acetyl-2-{[(1H-benzimidazol-2-yl)methyl]sulfan­yl}-4-(4-meth­oxy­phen­yl)-6-methyl­pyridine-3-carbonitrile

    Compound Description: This compound contains a benzimidazole moiety, a pyridine ring, and a 4-methoxyphenyl group []. The crystal structure is stabilized by N—H⋯N hydrogen bonds forming sheets parallel to (010) [].

Morpholinium 2- ((4- (2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio) acetate

    Compound Description: This compound is an active pharmaceutical ingredient (API) whose main metabolite was investigated in a metabolism study []. The study identified the main metabolite as the 5-((carboxymethyl)thio)-4-(2-methoxyphenyl)-1-methyl-3-(pyridin-4-yl)-4H-1,2,4-triazol-1-um cation, formed through N-methylation of the parent compound [].

5-{4-(4-Methoxy­phen­yl)‐1H‐1,2,3‐triazol‐1‐yl]meth­yl}‐1,3,4‐oxadiazole‐2‐thione

    Compound Description: This compound is characterized by a 1,2,3-triazole ring connected to an oxadiazole ring through a methylene bridge and a 4-methoxyphenyl substituent on the triazole ring []. The crystal structure exhibits chains of molecules along the b axis linked by N—H⋯N hydrogen bonds, with additional stabilization from C—H⋯π and π–π interactions [].

[O-methyl-11C]N-(4-(4-(3-Chloro-2-methoxyphenyl)-piperazin-1-yl)butyl)-1H-indole-2-carboxamide ([11C]BAK4-51)

2-[(3S,4S)-4-(anthracen-9-yl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]-2-aza-2H-phenalene-1,3-dione unknown solvate

    Compound Description: This compound is characterized by a central β-lactam ring linked to an anthracene ring, a 4-methoxyphenyl group, and a 1H-benzo[de]isoquinoline-1,3(2H)-dione moiety []. The crystal structure is stabilized by intramolecular C—H⋯N hydrogen bonds, C—H⋯π interactions, and π–π stacking interactions [].

Bis[1-(4-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)-1-Propanone] dichorozinc(II) Complex

    Compound Description: This zinc(II) complex features two 1-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-propanone ligands coordinating to a central zinc ion in a slightly distorted tetrahedral geometry [, ].

Properties

CAS Number

688335-85-5

Product Name

N-(4-methoxyphenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide

Molecular Formula

C19H19N3O3S

Molecular Weight

369.44

InChI

InChI=1S/C19H19N3O3S/c1-24-16-7-3-14(4-8-16)21-18(23)13-26-19-20-11-12-22(19)15-5-9-17(25-2)10-6-15/h3-12H,13H2,1-2H3,(H,21,23)

InChI Key

SHCHKRMWLMWURP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.